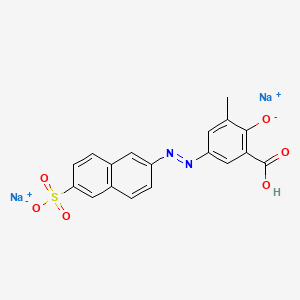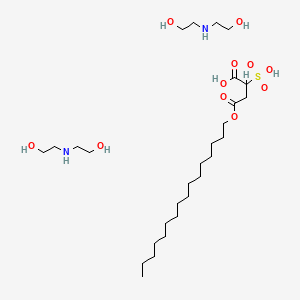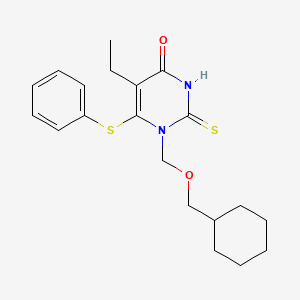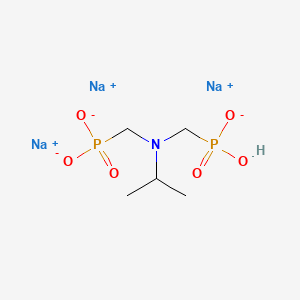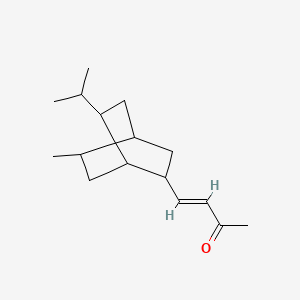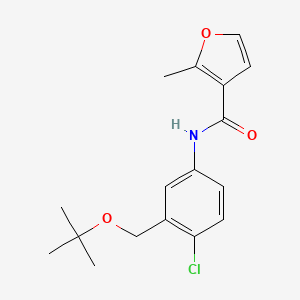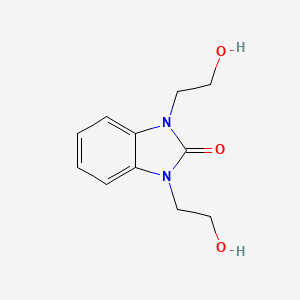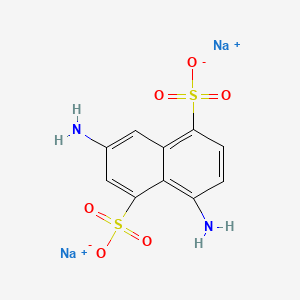
3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt is a chemical compound with the molecular formula C10H8N2Na2O6S2. It is known for its applications in various scientific fields due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt typically involves the sulfonation of 3,8-diaminonaphthalene. This process includes the reaction of 3,8-diaminonaphthalene with sulfuric acid under controlled conditions to introduce sulfonic acid groups at the 1 and 5 positions of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various naphthoquinones, amine derivatives, and substituted naphthalene compounds .
Applications De Recherche Scientifique
3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility in water, allowing it to interact with biological molecules and pathways. The amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-Diaminonaphthalene-2,7-disulphonic acid, sodium salt
- 4,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt
- 2,7-Diaminonaphthalene-1,5-disulphonic acid, sodium salt
Uniqueness
3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt is unique due to the specific positioning of the amino and sulfonic acid groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
94232-30-1 |
|---|---|
Formule moléculaire |
C10H8N2Na2O6S2 |
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
disodium;3,8-diaminonaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H10N2O6S2.2Na/c11-5-3-6-8(19(13,14)15)2-1-7(12)10(6)9(4-5)20(16,17)18;;/h1-4H,11-12H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
Clé InChI |
BGCRTNNGONTUOU-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


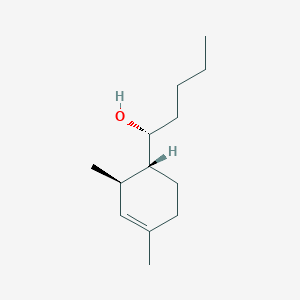
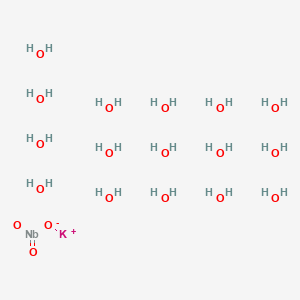
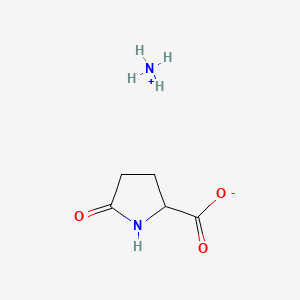
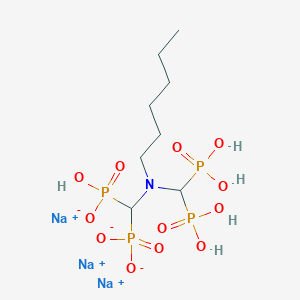
![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)

